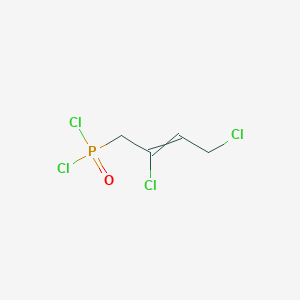
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is a chemical compound with the molecular formula C4H6Cl3OP It is a member of the organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride typically involves the reaction of 2,4-dichlorobut-2-ene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
2,4-Dichlorobut-2-ene+Phosphorus trichloride→(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: The major products include substituted phosphonic dichlorides and phosphonic acids.
Oxidation Reactions: The primary products are phosphonic acid derivatives.
Reduction Reactions: The main products are phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is used as a reagent in the synthesis of various organophosphorus compounds
Biology
The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
In medicine, this compound may be used in the development of pharmaceuticals. Its derivatives can act as enzyme inhibitors or receptor modulators, providing therapeutic benefits for various diseases.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for applications in polymer chemistry and materials engineering.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The pathways involved in its action include:
Covalent Bond Formation: The compound reacts with nucleophilic groups, such as hydroxyl or amino groups, to form stable covalent bonds.
Enzyme Inhibition: By modifying the active sites of enzymes, the compound can inhibit their catalytic activity.
Receptor Modulation: The compound can interact with receptors on cell surfaces, altering their signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic Acid: A simpler compound with the formula H3PO3, used in various industrial and agricultural applications.
Phosphine Oxides: Compounds with the general formula R3P=O, used as ligands in catalysis and as flame retardants.
Phosphonates: Derivatives of phosphonic acid with the general formula RPO(OH)2, used in medicine and agriculture.
Uniqueness
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable reagent in synthetic chemistry
Eigenschaften
CAS-Nummer |
39143-51-6 |
|---|---|
Molekularformel |
C4H5Cl4OP |
Molekulargewicht |
241.9 g/mol |
IUPAC-Name |
2,4-dichloro-1-dichlorophosphorylbut-2-ene |
InChI |
InChI=1S/C4H5Cl4OP/c5-2-1-4(6)3-10(7,8)9/h1H,2-3H2 |
InChI-Schlüssel |
ZHQDVSMRDLBPPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(CP(=O)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


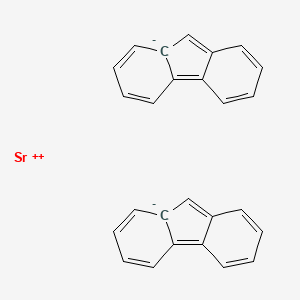
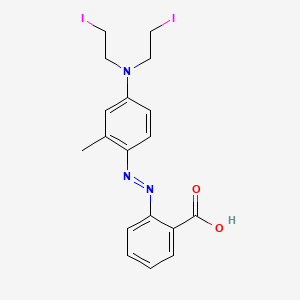

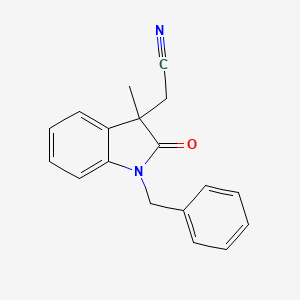
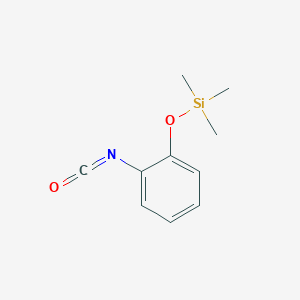
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
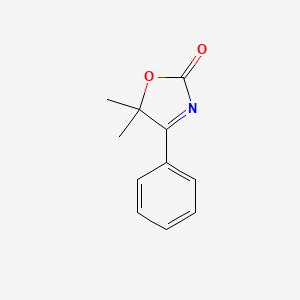
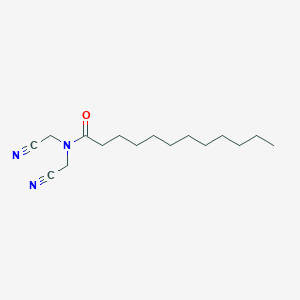

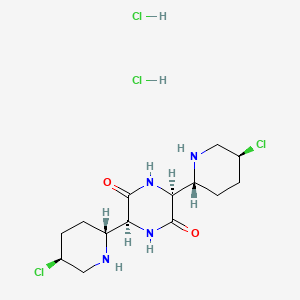
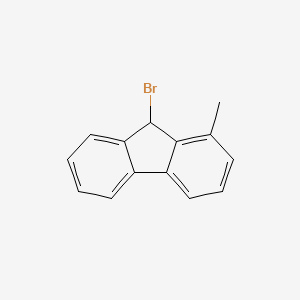


propanedioate](/img/structure/B14673634.png)
